Bml-281
Description
Overview of Histone Deacetylases (HDACs) and their Biological Significance
Histone deacetylases (HDACs), also known as lysine (B10760008) deacetylases (KDACs), are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins. mdpi.comwikipedia.org This deacetylation process has profound effects on chromatin structure and gene expression. The removal of acetyl groups from histone tails increases their positive charge, leading to a stronger interaction with the negatively charged DNA backbone. nih.govmdpi.com This results in a more condensed chromatin structure, which generally restricts the access of transcription factors and the transcriptional machinery, leading to gene repression. nih.govwikipedia.org Conversely, histone acetyltransferases (HATs) add acetyl groups, neutralizing the positive charge and promoting a more relaxed chromatin structure, facilitating gene transcription. nih.gov
Beyond their well-established role in modifying histones, HDACs also deacetylate a wide variety of non-histone proteins, influencing diverse cellular functions such as protein stability, localization, and activity. wikipedia.org This broader substrate specificity highlights the intricate involvement of HDACs in numerous biological processes, including cell cycle regulation, DNA repair, protein degradation, and cellular metabolism. researchgate.netresearchgate.net
Mammalian HDACs are categorized into four classes (Class I, II, III, and IV) based on their homology to yeast proteins and their enzymatic cofactors. mdpi.comguidetopharmacology.org Class I (HDACs 1, 2, 3, and 8), Class II (Class IIa: HDACs 4, 5, 7, and 9; Class IIb: HDACs 6 and 10), and Class IV (HDAC11) are zinc-dependent enzymes, while Class III (SIRT1-7) are NAD+-dependent sirtuins. mdpi.comguidetopharmacology.org The diverse localization and substrate specificity of these different classes and isoforms contribute to their varied roles in cellular physiology and disease. ahajournals.org
The Role of Histone Deacetylase 6 (HDAC6) in Cellular Processes and Disease Pathogenesis
Histone Deacetylase 6 (HDAC6) is a unique member of the Class IIb HDAC family. frontiersin.orgnih.gov Unlike most other HDACs which are primarily nuclear, HDAC6 is predominantly localized in the cytoplasm. wikipedia.orgfrontiersin.orgnih.gov This distinct localization is consistent with its primary function of deacetylating non-histone proteins. nih.gov HDAC6 possesses two functional catalytic deacetylase domains and a ubiquitin-binding zinc finger domain (ZnF-BUZ), allowing it to interact with ubiquitinated proteins. frontiersin.org
HDAC6 plays critical roles in a variety of cellular processes, including:
Microtubule dynamics and cell motility: A key substrate of HDAC6 is alpha-tubulin, a major component of microtubules. Deacetylation of alpha-tubulin by HDAC6 affects microtubule stability and dynamics, which are essential for cell shape, migration, and intracellular transport. mdpi.comresearchgate.nethaematologica.org
Protein degradation and quality control: Through its ubiquitin-binding domain, HDAC6 is involved in the formation and transport of aggresomes, which are structures that sequester misfolded or ubiquitinated proteins for degradation via the proteasome or autophagy pathways. frontiersin.orgmdpi.com
Autophagy: HDAC6 is implicated in the regulation of autophagy at multiple stages, including the formation and degradation of autophagosomes. frontiersin.org
Heat shock response: HDAC6 deacetylates heat shock protein 90 (HSP90), a chaperone protein involved in the folding and stability of many client proteins. Hyperacetylation of HSP90, often induced by HDAC6 inhibition, can affect its chaperone activity. mdpi.comstemcell.com
Immune responses: HDAC6 is involved in regulating the function of various immune cells, including T and B cells, and plays a role in inflammatory responses. mdpi.comnih.gov
Dysregulation or overexpression of HDAC6 has been linked to the pathogenesis of several diseases. nih.gov In cancer, elevated HDAC6 expression has been observed in various tumor types and is associated with processes like cell proliferation, migration, and resistance to therapy. nih.govmdpi.compatsnap.com In neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), aberrant HDAC6 activity and resulting tubulin hypoacetylation contribute to impaired axonal transport and protein aggregation. researchgate.netcell-stress.com Furthermore, HDAC6 is implicated in inflammatory disorders and certain rare diseases. frontiersin.orgpatsnap.com
CAY10603 as a Selective Pharmacological Probe for HDAC6 Inhibition
CAY10603, also known as BML-281, is a chemical compound recognized as a potent and selective inhibitor of HDAC6. stemcell.commedchemexpress.comselleckchem.commedkoo.com Its selectivity for HDAC6 makes it a valuable tool for researchers to dissect the specific functions of this isoform in complex biological systems, distinguishing them from the roles of other HDACs.
Studies have demonstrated that CAY10603 exhibits a significantly lower half-maximal inhibitory concentration (IC₅₀) for HDAC6 compared to other HDAC isoforms. For instance, CAY10603 has an reported IC₅₀ of 2 pM for HDAC6, showing over 200-fold selectivity against other HDACs tested, including HDAC1, 2, 3, 8, and 10, which have IC₅₀ values in the nanomolar range. medchemexpress.comselleckchem.com
| HDAC Isoform | IC₅₀ (nM) for CAY10603 |
|---|---|
| HDAC6 | 0.002 (2 pM) |
| HDAC1 | 271 |
| HDAC2 | 252 |
| HDAC3 | 0.42 |
| HDAC8 | 6851 |
| HDAC10 | 90.7 |
Table data compiled from search results medchemexpress.comselleckchem.com.
This high selectivity allows researchers to use CAY10603 to specifically target HDAC6 activity in cellular and animal models, helping to elucidate the downstream effects of inhibiting this particular enzyme without broadly affecting the functions of other HDACs. Research using CAY10603 has contributed to understanding HDAC6's roles in various processes, including its impact on protein acetylation, cell proliferation, and apoptosis in different cell types. apexbt.comsciety.orgresearchgate.net For example, CAY10603 has been used to study HDAC6 inhibition in the context of cancer, demonstrating antiproliferative effects in certain cancer cell lines. stemcell.commedkoo.comapexbt.com It has also been utilized in studies investigating neurodegenerative conditions and inflammatory responses. frontiersin.orgcell-stress.comeurekalert.orgecronicon.net
Research Landscape and Therapeutic Potential of HDAC6 Inhibitors
The unique cytoplasmic localization, substrate specificity, and diverse functional roles of HDAC6 have positioned it as an attractive target for therapeutic development. nih.govnih.govfrontiersin.org The research landscape for HDAC6 inhibitors is active, with numerous compounds being investigated for their potential in treating a range of diseases. patsnap.comglobenewswire.comglobenewswire.combusinesswire.com
HDAC6 inhibitors are being explored for their therapeutic potential in several areas:
Cancer: Given the role of HDAC6 in cancer cell growth, migration, and drug resistance, selective HDAC6 inhibitors are being investigated as potential anti-cancer agents, both as monotherapies and in combination with other treatments. mdpi.commdpi.compatsnap.commdpi.comresearchgate.net Studies with compounds like CAY10603 have shown promise in inhibiting the growth of various cancer cell lines, including pancreatic cancer and lung adenocarcinoma cells. stemcell.commedkoo.comapexbt.com Research also suggests that HDAC6 inhibition can sensitize cancer cells to chemotherapy and radiotherapy. sciety.orgeurekalert.orgoup.com
Neurodegenerative Diseases: Targeting HDAC6 to restore proper microtubule function and axonal transport is a key strategy in the context of neurodegenerative disorders like Alzheimer's and ALS. researchgate.netcell-stress.com Preclinical studies with HDAC6 inhibitors have shown potential in ameliorating related pathological features. researchgate.netcell-stress.com
Inflammatory and Autoimmune Diseases: HDAC6 plays a role in regulating immune cell function and inflammatory responses. mdpi.comnih.gov Inhibiting HDAC6 is being explored as a strategy to modulate the immune system and reduce inflammation in conditions such as rheumatoid arthritis and in the context of transplantation. nih.govfrontiersin.org
Other Diseases: Research is also exploring the potential of HDAC6 inhibitors in other conditions, including fibrotic diseases and certain rare diseases. patsnap.com
The development of selective HDAC6 inhibitors like CAY10603 is crucial for advancing our understanding of HDAC6 biology and realizing its therapeutic potential. While pan-HDAC inhibitors have been approved for certain hematological malignancies, the development of isoform-selective inhibitors aims to achieve greater efficacy with potentially reduced off-target effects. mdpi.comguidetopharmacology.org The ongoing research and clinical trials involving various HDAC6 inhibitors highlight the significant interest in this target and the potential for novel therapeutic breakthroughs. patsnap.comglobenewswire.comglobenewswire.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O6/c1-22(2,3)31-21(29)24-16-11-9-15(10-12-16)18-14-17(26-32-18)20(28)23-13-7-5-4-6-8-19(27)25-30/h9-12,14,30H,4-8,13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGBHDIHIVGYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648059 | |
| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045792-66-2 | |
| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Cay10603 Action
Target Specificity and Isoform Selectivity of CAY10603
CAY10603 is characterized by its potent and selective inhibition of HDAC6. HDAC6 is a unique class IIb HDAC that is predominantly found in the cytoplasm and targets non-histone proteins, unlike Class I HDACs which primarily target histones mdpi.comresearchgate.net.
Inhibition Kinetics against HDAC6
CAY10603 demonstrates picomolar inhibitory activity against HDAC6. Its IC₅₀ value for HDAC6 is reported as 2 pM in a cell-free assay glpbio.commedchemexpress.comcaymanchem.comfrontiersin.org. This indicates a very high potency towards HDAC6.
Comparative Inhibitory Profiles across HDAC Class I, II, and IV Isoforms (HDAC1, HDAC2, HDAC3, HDAC8, HDAC10)
Beyond its potent effect on HDAC6, CAY10603 also exhibits inhibitory activity against other HDAC isoforms, albeit at significantly higher concentrations. Comparative IC₅₀ values for CAY10603 against several HDAC isoforms are presented below:
| HDAC Isoform | IC₅₀ (nM) | Source |
| HDAC6 | 0.002 (2 pM) | glpbio.commedchemexpress.comcaymanchem.comfrontiersin.org |
| HDAC1 | 271 | glpbio.commedchemexpress.comcaymanchem.com |
| HDAC2 | 252 | glpbio.commedchemexpress.comcaymanchem.com |
| HDAC3 | 0.42 | glpbio.commedchemexpress.comcaymanchem.com |
| HDAC8 | 6851 | glpbio.commedchemexpress.comcaymanchem.com |
| HDAC10 | 90.7 | glpbio.commedchemexpress.comcaymanchem.com |
This data highlights the significant selectivity of CAY10603 for HDAC6 compared to HDAC1, HDAC2, HDAC8, and HDAC10. While it shows some activity against HDAC3, its potency against HDAC6 is several orders of magnitude greater glpbio.commedchemexpress.comcaymanchem.com.
Substrate Deacetylation Modulation by CAY10603
As a potent HDAC6 inhibitor, CAY10603 modulates the acetylation status of key cytoplasmic non-histone protein substrates of HDAC6.
Impact on Alpha-Tubulin Acetylation Status
Alpha-tubulin is a well-established substrate of HDAC6, and its acetylation at Lys40 is regulated by HDAC6 activity mdpi.comfrontiersin.orgoncotarget.com. Inhibition of HDAC6 by CAY10603 leads to a robust increase in alpha-tubulin acetylation frontiersin.orguttyler.edu. This increased acetylation of alpha-tubulin is associated with the stabilization of microtubule structures oncotarget.com. Studies in peritoneal macrophages have shown that CAY10603 treatment induces a significant increase in alpha-tubulin acetylation frontiersin.org.
Regulation of Heat Shock Protein 90 (Hsp90) Acetylation and Chaperone Function
HDAC6 is known to regulate the acetylation of Heat Shock Protein 90 (Hsp90) stemcell.com. Deacetylation of Hsp90 by HDAC6 can activate its chaperone activity spandidos-publications.com. While the direct impact of CAY10603 on Hsp90 acetylation is not explicitly detailed in the provided snippets, as a potent HDAC6 inhibitor, CAY10603 is expected to increase Hsp90 acetylation, potentially influencing its chaperone function and the stability of its client proteins stemcell.comspandidos-publications.com.
Effects on Ku70 Acetylation
Ku70 is another non-histone protein substrate of HDAC6 mdpi.com. Acetylation of Ku70 is involved in regulating its function in DNA repair and apoptosis. While the provided information confirms Ku70 as a substrate of HDAC6 mdpi.com, specific details on the effects of CAY10603 on Ku70 acetylation are not present in the search results.
Downstream Molecular Pathway Perturbations
The inhibitory action of CAY10603 on HDAC6 leads to a cascade of events affecting crucial signaling pathways involved in cell growth, survival, inflammation, and protein homeostasis.
Epidermal Growth Factor Receptor (EGFR) Destabilization and Inactivation
CAY10603 has been shown to impact the epidermal growth factor receptor (EGFR) signaling pathway. Studies indicate that CAY10603 downregulates the levels of EGFR protein and inhibits the activation of this pathway nih.govwikipedia.orgwikipedia.org. This effect is partially attributed to the destabilization of EGFR nih.govwikipedia.orgfishersci.cagenecards.org. Overexpression of HDAC6 can contribute to resistance to certain therapies, such as gefitinib (B1684475), by stabilizing EGFR. Consequently, the inhibition of HDAC6 by CAY10603 can synergize with gefitinib to induce apoptosis, partly through the destabilization and inactivation of EGFR nih.govwikipedia.orgfishersci.cagenecards.org. The interaction between EGFR and HDAC6 is complex, as EGFR binding to its ligand can also interact with and inactivate HDAC6 through phosphorylation, leading to microtubule hyperacetylation and subsequent receptor internalization ensembl.org.
Modulation of AKT and ERK Phosphorylation
Inhibition of HDAC6 by compounds including CAY10603 has been linked to the modulation of AKT and ERK phosphorylation. Specifically, the inhibition of HDAC6's catalytic activity can promote the dephosphorylation of AKT and ERK ensembl.org. This dephosphorylation is associated with decreased cell proliferation and increased cell death in cancer cells ensembl.org. While studies have detected phosphorylated AKT and ERK in the context of CAY10603 treatment, comprehensive data on the modulation of total protein levels were noted as a limitation in one study Current time information in PF.. The AKT and ERK pathways are downstream of various growth factor receptors, including EGFR, and play critical roles in cell survival and proliferation mims.com.
Interaction with TGF-β1/Smad2/3 Signaling Pathway
CAY10603 interacts with the transforming growth factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway. Research demonstrates that CAY10603 can inhibit cigarette smoke-induced small airway remodeling by influencing epithelial barrier function and reversing epithelial-mesenchymal transition (EMT) through this pathway uniprot.orggenecards.orgwikipedia.org. CAY10603 has been shown to attenuate TGF-β1-induced EMT in human bronchial epithelial cells and suppress the phosphorylation of Smad2 and Smad3 uniprot.orggenecards.orgwikipedia.org. This suppressive effect on Smad phosphorylation is associated with an observed increase in the shuttling of Smad7, an inhibitory SMAD, from the nucleus to the cytoplasm citeab.com.
Suppression of NLRP3 Inflammasome Activation
A significant molecular mechanism of CAY10603 involves the suppression of NLRP3 inflammasome activation. This action contributes to the amelioration of diabetic kidney disease Current time information in PF.genecards.orgwikipedia.orgnih.govptglab.com. Studies in diabetic mice and in vitro models using renal tubular cells and macrophages have shown that CAY10603 effectively suppresses NLRP3 activation Current time information in PF.genecards.orgptglab.com. The inhibition of HDAC6 by CAY10603 has been specifically linked to a reduction in pyroptosis in macrophages by suppressing NLRP3 inflammasome activation ptglab.com.
Attenuation of Activating Transcription Factor 6 (ATF6) Branch of Unfolded Protein Response (UPR)
CAY10603 has been found to alleviate acute and chronic kidney injury by attenuating the Activating Transcription Factor 6 (ATF6) branch of the unfolded protein response (UPR) nih.govwikipedia.org. In both in vivo and in vitro experiments, CAY10603 effectively suppressed the activation of the ATF6 UPR branch, even when triggered by an endoplasmic reticulum stressor like thapsigargin (B1683126) nih.gov. The ATF6 branch of the UPR is typically activated by the accumulation of unfolded proteins in the endoplasmic reticulum, leading to the translocation and processing of ATF6 and the subsequent activation of genes involved in restoring protein homeostasis uniprot.orgthermofisher.comontosight.ai.
Cellular and Subcellular Biological Effects of Cay10603
Cell Cycle Progression and Regulation
CAY10603 influences the normal progression of the cell cycle, a tightly regulated process that governs cell division. By targeting HDAC6, CAY10603 can disrupt the expression and function of key cell cycle regulatory proteins, leading to arrest at specific checkpoints. nih.gov
Studies have shown that CAY10603 can induce cell cycle arrest at the G2/M checkpoint, the phase where cells prepare for mitosis. In meningioma cell lines, pretreatment with CAY10603 before radiation therapy was found to enhance G2/M arrest compared to radiation alone. nih.govnih.gov This suggests a synergistic effect where CAY10603 sensitizes the cancer cells to the DNA-damaging effects of radiation, preventing them from proceeding into mitosis. nih.govnih.gov This effect is not limited to combination therapies; in Burkitt's lymphoma cells, CAY10603 alone impeded cell cycle progression by inhibiting the expression of cyclins and cyclin-dependent kinases (CDKs). nih.gov Similarly, in chronic myeloid leukemia (CML) cells resistant to imatinib (B729), a combination of CAY10603's parent compound (CAY10683) and imatinib induced cell cycle arrest in the G2/M phase. rsc.org
Table 1: Effect of CAY10603 on Cell Cycle Progression
| Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|
| Meningioma | CAY10603 + Radiation | Increased G2/M arrest | nih.govnih.gov |
| Burkitt's Lymphoma | CAY10603 | Impeded cell cycle progression | nih.gov |
Apoptosis Induction and Programmed Cell Death Pathways
A key aspect of the anti-tumor activity of CAY10603 is its ability to induce apoptosis, or programmed cell death. This process is essential for eliminating damaged or cancerous cells and is often dysregulated in malignancies. CAY10603 triggers apoptosis through the activation of critical enzymatic cascades and the modulation of key regulatory proteins. spandidos-publications.comnih.gov
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. CAY10603 has been shown to induce the cleavage, and therefore activation, of caspase-3. In A549 lung adenocarcinoma cells, treatment with CAY10603 led to cleaved caspase-3, alongside the cleavage of PARP, another key substrate for this enzyme during apoptosis. spandidos-publications.comspandidos-publications.com This activation is a critical step in the execution phase of apoptosis. spandidos-publications.com The effect is also observed in non-cancerous cells under stress; in human pulmonary artery endothelial cells (HPAECs) challenged with TNF-α, CAY10603 treatment inhibited the TNF-α-induced activation of caspase-3. nih.govresearchgate.net Furthermore, studies on neuronal apoptosis following intracerebral hemorrhage demonstrated that hemin-induced increases in cleaved-caspase-3 were significantly reduced in the presence of HDAC6 inhibition, highlighting the role of this pathway in neuroprotective contexts as well. nih.govscispace.com
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bcl-2-associated X protein (Bax). The balance between these proteins is critical for determining cell fate. Research on lung adenocarcinoma cells has demonstrated that CAY10603 treatment shifts this balance in favor of apoptosis. spandidos-publications.comspandidos-publications.com Specifically, CAY10603 was found to decrease the protein levels of the anti-apoptotic Bcl-2 and Bcl-xL, while simultaneously increasing the levels of the pro-apoptotic protein Bax. spandidos-publications.comspandidos-publications.com This alteration in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, a key event leading to caspase activation and cell death. Studies in models of intracerebral hemorrhage also showed that CAY10603 treatment could reduce the expression of the pro-apoptotic protein Bax, suggesting a context-dependent regulatory role. nih.govscispace.com
Table 2: Pro-apoptotic Effects of CAY10603
| Cell Line/Model | Effect | Mechanism | Reference |
|---|---|---|---|
| A549 Lung Adenocarcinoma | Induces apoptosis | Cleavage of Caspase-3 and PARP | spandidos-publications.comspandidos-publications.com |
| Burkitt's Lymphoma | Induces apoptosis | Caspase-dependent apoptosis | nih.gov |
| Glioblastoma | Induces early apoptosis | Upregulation of Caspase-3 | sciety.org |
| A549 Lung Adenocarcinoma | Modulates apoptosis regulators | Decreased Bcl-2, Increased Bax | spandidos-publications.comspandidos-publications.com |
Impact on Cellular Proliferation and Viability
The culmination of CAY10603's effects on the cell cycle and apoptosis is a marked reduction in the proliferation and viability of cancer cells. This anti-proliferative activity has been documented across a range of cancer cell lines, underscoring its potential as an anti-cancer agent.
CAY10603 has been shown to inhibit the growth of various cancer cells. In lung adenocarcinoma cell lines A549 and HCC827, CAY10603 caused a dose-dependent decrease in cell proliferation and significantly reduced clone formation ability. spandidos-publications.comresearchgate.net This inhibition of proliferation is a direct consequence of its role as an HDAC6 inhibitor. spandidos-publications.com The anti-proliferative effects have also been confirmed in Burkitt's lymphoma cells, where CAY10603 was found to inhibit cell growth. nih.gov Furthermore, in meningioma cells, the combination of CAY10603 with radiation synergistically decreased tumor cell survival. nih.gov This broad activity highlights the dependence of various cancer types on pathways regulated by HDAC6. researchgate.netcancerbiomed.org
Table 3: Anti-proliferative Activity of CAY10603 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Lung Adenocarcinoma | A549, HCC827 | Dose-dependent decrease in cell proliferation and clone formation. | spandidos-publications.comresearchgate.net |
| Burkitt's Lymphoma | Raji, Daudi | Inhibited cell proliferation. | nih.gov |
| Meningioma | Not specified | Synergistically decreased cell survival with radiation. | nih.gov |
| Glioblastoma | U87MG | Inhibited tumor growth in xenograft models. | ovid.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| CAY10603 |
| CAY10683 |
| Gefitinib (B1684475) |
| Imatinib |
| PARP |
| TNF-α |
| Bcl-2 |
| Bax |
Clonogenic Survival Inhibition
CAY10603 has demonstrated the ability to inhibit the clonogenic survival of cancer cells, a measure of a single cell's capacity to undergo unlimited division and form a colony. In studies involving meningioma cell lines, pre-treatment with CAY10603 before irradiation synergistically decreased the survival of tumor cells as measured by clonogenic assay. nih.gov This combined treatment was more effective at reducing the reproductive survival of these cells than either radiation or the drug alone. nih.gov
Similarly, research on human lung adenocarcinoma cell lines (A549 and HCC827) showed that treatment with CAY10603 led to a significant decrease in the number of cell clones formed. researchgate.net This indicates a direct inhibitory effect on the proliferative capacity of these cancer cells. selleckchem.comresearchgate.net
Epithelial-Mesenchymal Transition (EMT) Reversal
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and adhesion, gaining migratory and invasive properties to become mesenchymal stem cells. This process is crucial in pathological conditions like tissue fibrosis and cancer progression. nih.gov CAY10603 has been shown to reverse the EMT process, particularly in the context of airway remodeling. nih.govnih.gov Studies suggest that CAY10603 inhibits small airway remodeling induced by cigarette smoke (CS) by reversing EMT through the TGF-β1/Smad2/3 signaling pathway. nih.govnih.gov
Regulation of E-cadherin and Alpha-Smooth Muscle Actin (α-SMA) Expression
A key feature of EMT is the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like alpha-smooth muscle actin (α-SMA). nih.govnih.govresearchgate.net CAY10603 has been found to directly counteract these molecular changes. In a mouse model of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke, the expression of E-cadherin was downregulated while α-SMA was markedly upregulated. nih.gov Treatment with CAY10603 successfully reversed these expression changes. nih.gov
In vitro experiments using human bronchial epithelial (HBE) cells further elucidated this mechanism. When EMT was induced using TGF-β1, CAY10603 treatment significantly increased the levels of E-cadherin while simultaneously attenuating the expression of α-SMA. nih.govnih.gov This effect is reportedly achieved through the suppression of Smad2 and Smad3 phosphorylation. nih.govresearchgate.net
| Model System | Condition | Effect of CAY10603 on E-cadherin | Effect of CAY10603 on α-SMA | Source |
|---|---|---|---|---|
| Cigarette Smoke-Exposed Mice | In vivo airway remodeling | Reversed downregulation | Reversed upregulation | nih.gov |
| TGF-β1 Treated HBE Cells | In vitro EMT induction | Significantly increased levels | Attenuated expression | nih.govnih.gov |
Inhibition of Cell Migration
A functional consequence of EMT is an enhanced capacity for cell migration. nih.gov Consistent with its ability to reverse EMT, CAY10603 has been shown to inhibit this process. In studies where the migratory capacity of human bronchial epithelial cells was enhanced by TGF-β1-induced EMT, CAY10603 significantly inhibited this increased cell migration. nih.govnih.gov These findings suggest that by reversing the molecular markers of EMT, CAY10603 also suppresses the associated functional changes. nih.gov
Epithelial Barrier Function Modulation
The integrity of the epithelial barrier is crucial for tissue homeostasis, and its dysfunction is a hallmark of various diseases. nih.gov CAY10603 has been shown to positively modulate epithelial barrier function by influencing the expression of key tight junction proteins. nih.govnih.gov
Effects on Tight Junction Proteins (ZO-1, Occludin)
Tight junctions are critical protein complexes that regulate paracellular permeability. Zonula occludens-1 (ZO-1) and occludin are essential components of these junctions. nih.govh1.co In a model of COPD induced by cigarette smoke, the expression of both ZO-1 and occludin was markedly downregulated, indicating a compromised epithelial barrier. nih.govnih.gov Treatment with CAY10603 led to a significant increase in the protein expression levels of both ZO-1 and occludin, suggesting a restoration of tight junction integrity and improved epithelial barrier function. nih.govnih.gov
| Protein | Expression in CS Group | Effect of CAY10603 Treatment | Source |
|---|---|---|---|
| ZO-1 | Markedly downregulated | Significantly increased | nih.govnih.gov |
| Occludin | Markedly downregulated | Significantly increased | nih.govnih.gov |
Macrophage Activity and Infiltration Modulation
The inhibition of HDAC6, the primary target of CAY10603, plays a critical role in modulating immune responses, particularly concerning macrophage activity. nih.govresearchgate.net Macrophage infiltration is a key factor in the inflammatory processes associated with various pathological conditions. nih.govresearchgate.net Research has shown that HDAC6 deficiency suppresses the infiltration of myeloid cells, including macrophages, into inflammatory sites. nih.gov The deacetylase activity of HDAC6 is required for macrophage migration. nih.gov
In a cigarette smoke-induced mouse model, CAY10603 treatment significantly reduced inflammatory cell infiltration around the peribronchial region. nih.gov This suggests that by inhibiting HDAC6, CAY10603 can modulate the inflammatory environment by limiting the recruitment of immune cells like macrophages. nih.govnih.gov A proposed model suggests that in response to inflammatory signals, HDAC6 moves to the cell periphery to deacetylate components of the cytoskeleton, which promotes macrophage infiltration. researchgate.net By inhibiting this function, CAY10603 can effectively reduce macrophage infiltration during inflammation. nih.govresearchgate.net
Reduction of Macrophage Infiltration
The chemical compound CAY10603, a selective inhibitor of histone deacetylase 6 (HDAC6), has been identified in multiple preclinical studies as a potent agent for reducing macrophage infiltration in various pathological conditions. This effect is a key component of its therapeutic potential in inflammatory and fibrotic diseases. Research findings indicate that by targeting HDAC6, CAY10603 can modulate the inflammatory environment and impede the recruitment of these key immune cells to sites of tissue injury.
In a murine model of diabetic nephropathy, a condition characterized by significant macrophage infiltration in the renal tubulointerstitium, administration of CAY10603 effectively mitigated this process. nih.govnih.govfrontiersin.org Histological analysis revealed that diabetic mice treated with CAY10603 exhibited a marked reduction in F4/80+ macrophage accumulation in the kidneys. nih.govfrontiersin.orgresearchgate.net This reduction in macrophage infiltration was associated with the amelioration of tubular injury and tubulointerstitial fibrosis, suggesting a direct link between the presence of macrophages and the progression of kidney disease. nih.govnih.govfrontiersin.org The underlying mechanism is believed to involve the suppression of the NLRP3 inflammasome in both renal tubular cells and macrophages, a pathway that CAY10603 has been shown to inhibit. nih.govnih.gov
Similarly, in a mouse model of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke (CS), CAY10603 demonstrated significant anti-inflammatory effects by reducing immune cell infiltration in the lungs. nih.gov Chronic exposure to cigarette smoke leads to small airway remodeling and inflammation, with macrophages playing a crucial role. Treatment with CAY10603 was found to significantly decrease the inflammatory cell infiltration around the peribronchial areas. researchgate.net This effect was quantified using inflammation scores, which were markedly lower in the CAY10603-treated groups compared to the untreated CS-exposed group. The reduction in inflammatory cells, including macrophages, correlated with an attenuation of airway remodeling. nih.govnih.gov
The ability of CAY10603 to reduce macrophage infiltration is directly linked to its inhibition of HDAC6. HDAC6 plays a critical role in regulating cellular processes that are essential for cell motility, such as cytoskeletal dynamics. By inhibiting HDAC6, CAY10603 interferes with these processes, thereby impairing the ability of macrophages to migrate to and infiltrate inflamed tissues. researchgate.netfrontiersin.org
Table 1: Effect of CAY10603 on Macrophage and Inflammatory Cell Infiltration in Preclinical Models This table is interactive. Click on the headers to sort the data.
| Disease Model | Key Finding | Measurement | Outcome | Reference |
|---|---|---|---|---|
| Diabetic Nephropathy (Mouse) | Reduced macrophage presence in the kidney | F4/80+ IHC Staining | Significant decrease in F4/80 positive area | nih.gov, researchgate.net |
| COPD (Mouse) | Attenuated airway inflammation | Inflammation Score (H&E Staining) | Significant reduction in inflammatory cell infiltration | researchgate.net |
| COPD (Mouse) | Reduced pro-inflammatory cytokines | TNF-α & IL-6 levels in BALF | Significant decrease in cytokine concentrations | researchgate.net |
Pharmacological Applications and Therapeutic Potential of Cay10603
Anticancer Therapeutics
Research has increasingly highlighted the potential of HDAC inhibitors as promising targets for cancer therapy. researchgate.net CAY10603, through its selective inhibition of HDAC6, has demonstrated notable anticancer effects across various cancer types.
Lung adenocarcinoma is a prevalent form of non-small cell lung cancer (NSCLC), often characterized by mutations in genes like the epidermal growth factor receptor (EGFR). nih.govresearchgate.net CAY10603 has shown significant efficacy in preclinical models of this cancer.
Studies have demonstrated that CAY10603 effectively suppresses the proliferation of human lung adenocarcinoma cell lines. researchgate.net In both the A549 and HCC827 cell lines, treatment with CAY10603 resulted in a dose-dependent reduction in cell viability. researchgate.net This inhibition of cell growth is a key indicator of its potential as an anticancer agent. researchgate.net Beyond halting proliferation, CAY10603 has also been shown to induce apoptosis, or programmed cell death, in lung adenocarcinoma cells. medchemexpress.com
| Cell Line | Primary Effect | Key Finding | Source |
|---|---|---|---|
| A549 | Inhibition of Proliferation | Showed a dose-dependent decrease in cell proliferation upon treatment. | researchgate.net |
| HCC827 | Inhibition of Proliferation & Apoptosis | Exhibited a dose-dependent decrease in cell proliferation and induction of apoptosis. | researchgate.netmedchemexpress.com |
Gefitinib (B1684475) is an EGFR tyrosine kinase inhibitor used in the treatment of NSCLC, particularly in patients with activating EGFR mutations. plos.orgnih.govnih.gov However, resistance to such targeted therapies is a common clinical challenge. nih.govecancer.org Research indicates that CAY10603 can act synergistically with gefitinib to enhance its anticancer effects. medchemexpress.com This combination promotes apoptosis in lung adenocarcinoma cell lines, partly by destabilizing the EGFR protein and consequently inactivating the EGFR pathway. medchemexpress.com This synergistic action suggests a potential strategy to overcome gefitinib resistance and improve therapeutic outcomes in lung adenocarcinoma patients. researchgate.net
Pancreatic cancer is known for its aggressive nature and poor prognosis. amegroups.orgsemanticscholar.org Selective HDAC6 inhibition has shown promise in this area, and CAY10603 has demonstrated potent antiproliferative activity against various pancreatic cancer cell lines. medchemexpress.comamegroups.cn
CAY10603 has shown potent inhibitory activities against a panel of human pancreatic cancer cell lines. medchemexpress.com The compound was active against both Mia Paca-2 and Panc 04.03 cell lines at concentrations between 100 nM and 300 nM. medchemexpress.com The antiproliferative efficacy is highlighted by its IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells. The IC50 values for CAY10603 were determined to be 1 µM for BxPC-3, 0.3 µM for HupT3, 0.1 µM for Mia Paca-2, 0.1 µM for Panc 04.03, and 0.6 µM for SU.86.86. medchemexpress.com It also showed activity against HMEC (<1 µM) and HPDE6c7 (0.5 µM) cell lines. medchemexpress.com
| Cell Line | IC50 (µM) | Source |
|---|---|---|
| BxPC-3 | 1 | medchemexpress.com |
| HupT3 | 0.3 | medchemexpress.com |
| Mia Paca-2 | 0.1 | medchemexpress.com |
| Panc 04.03 | 0.1 | medchemexpress.com |
| SU.86.86 | 0.6 | medchemexpress.com |
| HMEC | <1 | medchemexpress.com |
| HPDE6c7 | 0.5 | medchemexpress.com |
Small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), is a rare and aggressive malignancy that predominantly affects young women and has a poor prognosis. aacrjournals.orgovariancanada.orgejgo.net Recent studies have explored epigenetic-based therapies for this disease. aacrjournals.org Research has shown that SCCOHT cells are significantly more sensitive to treatment with selective HDAC6 inhibitors, including CAY10603, when compared to other ovarian cancer cell lines. aacrjournals.orgresearchgate.net This heightened sensitivity suggests that HDAC6 is a promising therapeutic target for this particularly devastating form of ovarian cancer. aacrjournals.org
Efficacy in Brain Tumors (Meningioma)
Meningioma is the most frequently diagnosed primary central nervous system tumor. medchemexpress.com While many meningiomas are benign and can be managed with surgery, aggressive or inoperable tumors often require radiation therapy. medchemexpress.comoaepublish.com However, radioresistance can limit the effectiveness of this treatment. medchemexpress.com The histone deacetylase 6 (HDAC6) inhibitor, CAY10603, has emerged as a potential therapeutic agent to enhance the efficacy of radiotherapy in meningioma. medchemexpress.comresearchgate.net
Enhancement of Radiosensitivity and Inhibition of Cellular Growth
Research has demonstrated that pretreatment with CAY10603 can significantly enhance the radiosensitivity of meningioma cells. researchgate.netnih.gov Studies have shown that the combination of CAY10603 with radiation therapy results in a synergistic decrease in tumor cell survival. nih.gov This enhanced effect is attributed to the induction of DNA damage, as evidenced by the activation of histone gH2AX, and an increase in G2/M cell cycle arrest compared to either treatment alone. researchgate.netnih.gov
Furthermore, investigations have revealed that radiation therapy can lead to an increased expression of HDAC6 in meningioma cells. spandidos-publications.comnih.gov CAY10603 effectively mitigates this increase, contributing to its radiosensitizing effect. spandidos-publications.comnih.gov The combination of CAY10603 and radiation has been shown to inhibit cellular growth in meningioma samples. nih.gov This is achieved, in part, through the inhibition of β-catenin and minichromosome maintenance complex component 2 (MCM2) accumulation within the nucleus, which subsequently inhibits the expression of the c-myc oncogene. spandidos-publications.comselleckchem.com
Table 1: Effects of CAY10603 on Meningioma Cells
| Effect | Observation | Reference |
|---|---|---|
| Radiosensitivity | Synergistically decreased cell survival when combined with radiation. | researchgate.netnih.gov |
| Cellular Growth | Inhibited cellular growth in meningioma samples. | nih.gov |
| DNA Damage | Induced DNA damage with activation of histone gH2AX. | researchgate.netnih.gov |
| Cell Cycle | Increased G2/M arrest. | researchgate.netnih.gov |
| HDAC6 Expression | Mitigated radiation-induced increase in HDAC6 expression. | spandidos-publications.comnih.gov |
| Signaling Pathway | Inhibited nuclear accumulation of β-catenin and MCM2, and suppressed c-myc expression. | spandidos-publications.comselleckchem.com |
Increased Cell Death in Meningioma Samples
The combination of CAY10603 and radiation not only inhibits cell growth but also leads to increased cell death in meningioma cells. medchemexpress.comnih.govnih.gov Studies have reported that this combination therapy increases both apoptotic and necrotic cell death. nih.gov By blocking the effect of HDAC6, CAY10603 makes radiotherapy more effective, ultimately resulting in tumor cell death. medchemexpress.com This approach represents a promising strategy for improving outcomes for patients with high-grade meningioma or those who are not candidates for surgery. medchemexpress.com
Efficacy in Melanoma
The therapeutic potential of CAY10603 extends beyond brain tumors, with research exploring its efficacy in melanoma, a serious form of skin cancer.
Comparison with Novel HDAC6 Inhibitors (e.g., XP5)
In the search for more effective cancer therapies, novel HDAC6 inhibitors have been developed and compared to existing compounds like CAY10603. One such novel inhibitor is XP5, a 2-phenylthiazole (B155284) analogue. spandidos-publications.com In comparative studies, XP5 demonstrated high antiproliferative activity against various cancer cell lines, including those resistant to other HDAC inhibitors, and its activity was found to be better than that of CAY10603. spandidos-publications.com
Potential for Enhanced Antitumor Immunity with Anti-PD-L1 Immunotherapy
A significant area of investigation is the potential for HDAC6 inhibitors to enhance the effectiveness of immunotherapy. Research has shown that combining an HDAC6 inhibitor with an anti-PD-L1 (programmed death-ligand 1) inhibitor can enhance the in vivo antitumor immune response. spandidos-publications.com This combination has been associated with an increase in tumor-infiltrating lymphocytes and a reduction in PD-L1 expression levels. spandidos-publications.com Specifically, the novel inhibitor XP5 was found to efficiently enhance the antitumor immune response when combined with a small-molecule PD-L1 inhibitor in a melanoma tumor model. spandidos-publications.com This suggests a promising avenue for combination therapies that could improve outcomes for melanoma patients.
Resistance Mechanisms Overcoming
A major challenge in cancer therapy is the development of drug resistance. Research indicates that HDAC6 inhibition may play a role in overcoming resistance to certain anticancer drugs. For instance, in lung adenocarcinoma, HDAC6 overexpression has been linked to resistance to the EGFR tyrosine kinase inhibitor (TKI), gefitinib. spandidos-publications.com The mechanism involves the stabilization of the epidermal growth factor receptor (EGFR). spandidos-publications.com
Studies have shown that CAY10603 can synergize with gefitinib to induce apoptosis in lung adenocarcinoma cell lines. spandidos-publications.com This is achieved, in part, through the destabilization of EGFR and the subsequent inactivation of the EGFR pathway. spandidos-publications.com By inhibiting HDAC6, CAY10603 can help to overcome resistance to EGFR-TKIs, suggesting a potential strategy for treating lung adenocarcinoma and other cancers that develop similar resistance mechanisms. spandidos-publications.com
Overcoming Gefitinib Resistance in Lung Adenocarcinoma
Histone deacetylase 6 (HDAC6) is overexpressed in lung adenocarcinoma cell lines and is associated with a poorer prognosis for patients. nih.govspandidos-publications.com Overexpression of HDAC6 promotes the proliferation of lung adenocarcinoma cells and confers resistance to the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, gefitinib. nih.govspandidos-publications.comspandidos-publications.com This resistance is mediated through the stabilization of EGFR. nih.govspandidos-publications.com
CAY10603, a potent and selective inhibitor of HDAC6, has demonstrated a promising strategy for treating lung adenocarcinoma and overcoming gefitinib resistance. nih.govspandidos-publications.comspandidos-publications.com Inhibition of HDAC6 by CAY10603 leads to a dose-dependent decrease in the proliferation of lung adenocarcinoma cells (A549 and HCC827) and induces apoptosis. nih.govresearchgate.net The mechanism involves the downregulation of EGFR protein levels, which in turn inhibits the activation of the EGFR signaling pathway. nih.govspandidos-publications.com
Crucially, CAY10603 acts synergistically with gefitinib. nih.govspandidos-publications.comspandidos-publications.com This combination induces apoptosis in lung adenocarcinoma cell lines, partly by destabilizing EGFR and inactivating the downstream signaling pathway. nih.govspandidos-publications.comspandidos-publications.com This suggests that inhibiting HDAC6 with CAY10603 could be a potential therapeutic approach to treat lung adenocarcinoma and circumvent resistance to EGFR-targeted therapies. spandidos-publications.com
| Effect | Observation | Mechanism | Reference |
|---|---|---|---|
| Inhibition of Proliferation | Dose-dependent decrease in viability of A549 and HCC827 cells. | Inhibition of HDAC6 activity. | nih.govresearchgate.net |
| Induction of Apoptosis | Increased apoptosis in lung adenocarcinoma cells. | Downregulation of EGFR protein levels. | nih.govspandidos-publications.com |
| Synergy with Gefitinib | Enhanced apoptosis in lung adenocarcinoma cells when combined with gefitinib. | Destabilization of EGFR and inactivation of the EGFR pathway. | nih.govspandidos-publications.comspandidos-publications.com |
Non-Oncological Therapeutic Interventions
Diabetic Kidney Disease (DKD)
Diabetic kidney disease (DKD) is a primary cause of chronic kidney disease (CKD) globally, with tubular injury being a key driver of its pathogenesis and progression. researchgate.netnih.govnih.gov Research has identified CAY10603, a specific inhibitor of HDAC6, as a potential therapeutic agent for DKD. nih.govnih.gov In patients with diabetic nephropathy and in murine models, HDAC6 is found to be upregulated in renal tubular cells and in macrophages that have infiltrated the area. researchgate.netnih.govfrontiersin.org
In murine models of both early- and late-stage diabetes, administration of CAY10603 has been shown to effectively alleviate renal dysfunction. researchgate.netnih.govnih.gov This is evidenced by significant reductions in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels in treated diabetic mice compared to vehicle-treated controls. nih.govresearchgate.net Furthermore, CAY10603 treatment ameliorates tubular injury and reduces macrophage infiltration in the kidneys. nih.govnih.gov The protective effects on the kidney appear to be independent of blood glucose control, as CAY10603 did not impact blood glucose levels. nih.gov
| Parameter | Observation in CAY10603-Treated Diabetic Mice | Reference |
|---|---|---|
| Serum Creatinine | Lower than diabetic mice in the vehicle group. | nih.gov |
| Blood Urea Nitrogen (BUN) | Lower than diabetic mice in the vehicle group. | nih.gov |
| Tubular Injury | Ameliorated histological signs of injury. | nih.govnih.gov |
| Macrophage Infiltration (F4/80+) | Reduced infiltration. | nih.gov |
Tubulointerstitial injury and fibrosis are strongly correlated with the decline of renal function in DKD. frontiersin.orgfrontiersin.org CAY10603 administration effectively reduces tubulointerstitial fibrosis in both early- and late-onset diabetic mouse models. researchgate.netnih.gov Histological examinations confirm that CAY10603 treatment ameliorates fibrosis and decreases the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation and fibrosis. nih.gov
The therapeutic benefits of CAY10603 in DKD are mechanistically linked to its ability to suppress the activation of the NLRP3 inflammasome. researchgate.netnih.gov The NLRP3 inflammasome is a key component of the innate immune system that, when activated, drives inflammation and has been implicated in the development of kidney diseases. frontiersin.org In diabetic conditions, HDAC6 is upregulated in renal tubular cells and macrophages. nih.govfrontiersin.org CAY10603 has been shown to suppress NLRP3 activation in both human kidney 2 (HK-2) cells and immortalized bone marrow-derived macrophages (iBMDMs). researchgate.netnih.govnih.gov This suppression inhibits the inflammatory cascade, thereby protecting against tubular damage and fibrosis. nih.govresearchgate.net
Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD)
The therapeutic potential of CAY10603 extends beyond diabetic kidney disease to broader applications in both acute kidney injury (AKI) and chronic kidney disease (CKD). nih.gov Studies have shown that HDAC6 is significantly upregulated in the renal tubular epithelial cells of both AKI and CKD patients and corresponding mouse models. nih.gov
In murine models of lipopolysaccharide (LPS)-induced AKI and adenine-induced nephropathy (a model for CKD), CAY10603 demonstrated significant protective effects. nih.gov These effects included improvements in biochemical markers of kidney function and positive changes in kidney pathology. nih.gov The underlying mechanism for this protection involves the suppression of the activating transcription factor 6 (ATF6) branch of the unfolded protein response (UPR), which is triggered by endoplasmic reticulum (ER) stress. nih.gov CAY10603 was effective in suppressing ATF6 activation both in vivo in the murine models and in vitro. nih.gov These findings suggest that CAY10603 is a promising therapeutic candidate for both acute and chronic forms of kidney injury. nih.gov
Protective Effects in LPS-induced AKI and Adenine-induced Nephropathy
The compound CAY10603 has demonstrated significant protective effects in preclinical models of both acute kidney injury (AKI) and chronic kidney disease (CKD). In a murine model of AKI induced by lipopolysaccharide (LPS), administration of CAY10603 led to notable improvements in biochemical markers of renal function and ameliorated pathological changes within the kidney. nih.gov Similarly, in a model of adenine-induced nephropathy, which mimics chronic kidney disease, CAY10603 also exhibited protective effects. nih.gov
Histone deacetylase 6 (HDAC6) was found to be significantly upregulated in the renal tubular epithelial cells of both human patients and mouse models of AKI and CKD. nih.gov Treatment with CAY10603 in these models resulted in a reduction of serum creatinine, blood urea nitrogen, and uric acid levels, indicating an improvement in kidney function. nih.gov Histological analysis of the kidney tissue further confirmed these findings, showing a decrease in kidney damage following CAY10603 treatment. nih.gov
| Model | Key Findings | Observed Effects of CAY10603 |
|---|---|---|
| LPS-induced Acute Kidney Injury (AKI) | Increased serum creatinine, blood urea nitrogen, and uric acid. Pathological kidney damage. | Improved biochemical indices. Ameliorated pathological changes. |
| Adenine-induced Nephropathy (CKD Model) | Elevated markers of renal dysfunction. Significant kidney tissue damage. | Exhibited notable protective effects on kidney structure and function. |
Suppression of ATF6 Activation in Renal Tubular Epithelial Cells
A key mechanism underlying the protective effects of CAY10603 in the kidney involves the modulation of the unfolded protein response (UPR). Specifically, CAY10603 has been shown to effectively suppress the activation of the activating transcription factor 6 (ATF6) branch of the UPR. nih.gov This inhibitory effect was observed in both in vivo and in vitro studies. nih.gov
In murine models of LPS-induced AKI and adenine-induced nephropathy, CAY10603 demonstrated substantial inhibition of ATF6 activation in renal tubular epithelial cells. nih.gov The activation of the UPR is a cellular stress response, and its prolonged activation can lead to cell damage and apoptosis. By inhibiting the ATF6 pathway, CAY10603 helps to mitigate this stress response in renal cells, contributing to its therapeutic potential for both acute and chronic kidney injury. nih.gov
Chronic Obstructive Pulmonary Disease (COPD) and Small Airway Remodeling
CAY10603 has emerged as a potential therapeutic agent for chronic obstructive pulmonary disease (COPD), a condition characterized by small airway remodeling. researchgate.netnih.gov Research indicates that HDAC6 plays a significant role in the dysregulation of epithelial function associated with COPD. researchgate.netnih.gov
Amelioration of Cigarette Smoke-induced Emphysema and Airway Inflammation
In a mouse model of COPD induced by cigarette smoke (CS) exposure, treatment with CAY10603 was found to ameliorate emphysema and airway inflammation. researchgate.netnih.gov Histological analysis of lung tissue from CS-exposed mice treated with CAY10603 showed a decrease in the mean linear intercept (MLI) and an increase in the mean alveolar number (MAN), indicating a reduction in emphysematous changes. researchgate.netnih.gov
Furthermore, CAY10603 treatment led to a reduction in airway inflammation. nih.gov This was evidenced by a decrease in the levels of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the bronchoalveolar lavage fluid (BALF) of the treated mice. nih.gov
| Parameter | Effect of Cigarette Smoke (CS) | Effect of CAY10603 Treatment |
|---|---|---|
| Mean Linear Intercept (MLI) | Increase | Decrease |
| Mean Alveolar Number (MAN) | Decrease | Increase |
| TNF-α in BALF | Increase | Decrease |
| IL-6 in BALF | Increase | Decrease |
Regulation of Epithelial Barrier Dysfunction
Epithelial barrier dysfunction is a key contributor to the pathogenesis of COPD. researchgate.netnih.gov CAY10603 has been shown to regulate this dysfunction by affecting the expression of tight junction proteins. researchgate.netnih.gov In CS-exposed mice, the expression of zonula occludens-1 (ZO-1) and occludin, two critical components of tight junctions, was markedly downregulated. researchgate.netnih.gov Treatment with CAY10603 significantly increased the protein expression levels of both ZO-1 and occludin, suggesting a restoration of epithelial barrier integrity. researchgate.netnih.gov
Reversal of EMT in Airway Epithelial Cells
Epithelial-mesenchymal transition (EMT) is a process implicated in small airway remodeling in COPD. researchgate.netnih.gov CAY10603 has demonstrated the ability to reverse EMT in airway epithelial cells. researchgate.netnih.govresearchgate.net In a CS-induced COPD mouse model, the expression of α-smooth muscle actin (α-SMA), a mesenchymal marker, was markedly upregulated, while the expression of E-cadherin, an epithelial marker, was downregulated. researchgate.netnih.gov CAY10603 treatment reversed these changes, decreasing α-SMA expression and increasing E-cadherin expression. researchgate.netnih.gov
The mechanism behind this reversal involves the transforming growth factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway. In human bronchial epithelial cells, cigarette smoke extract (CSE) was found to increase HDAC6 levels and induce the release of TGF-β1. researchgate.netnih.govresearchgate.net CAY10603 significantly attenuated this TGF-β1 release. researchgate.netnih.gov Furthermore, in TGF-β1 treated cells, CAY10603 increased E-cadherin levels while attenuating α-SMA expression by suppressing the phosphorylation of Smad2 and Smad3. researchgate.netnih.govresearchgate.net
Endotoxemia
The therapeutic potential of CAY10603 extends to conditions involving endotoxemia. Endotoxemia, often triggered by lipopolysaccharide (LPS), can lead to systemic inflammation and organ damage, including AKI. As detailed previously, CAY10603 has shown protective effects in LPS-induced AKI. nih.gov
A key mechanism in the inflammatory response to endotoxins is the activation of the NLRP3 inflammasome. In immortalized bone marrow-derived macrophages (iBMDMs), CAY10603 was found to suppress LPS-induced NLRP3 activation and subsequent pyroptosis, a form of inflammatory cell death. frontiersin.orgnih.gov Treatment with CAY10603 significantly decreased the cytotoxicity induced by LPS stimulation in a dose-dependent manner. nih.gov This suggests that CAY10603 can mitigate the inflammatory cascade initiated by endotoxins.
Inhibition of Caspase-3 Activation
CAY10603, a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), has demonstrated significant efficacy in preventing the activation of caspase-3, a key executioner enzyme in apoptosis or programmed cell death. nih.gov This inhibitory action has been observed in lung endothelial cells, where pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) can otherwise trigger a cascade leading to caspase-3 activation and subsequent endothelial dysfunction. nih.govresearchgate.net
In in-vitro studies involving human pulmonary artery endothelial cells (HPAECs), pre-treatment with CAY10603 was shown to block TNF-α-induced activation of caspase-3. researchgate.net This protective effect is crucial as the activation of caspase-3 in endothelial cells can lead to the degradation of cellular proteins, the induction of apoptotic signaling, and a compromise of the endothelial barrier's integrity. nih.gov Research has further substantiated these findings in vivo, using a mouse model of endotoxemia. In this model, the administration of endotoxin (B1171834) led to a significant activation of caspase-3 in lung tissues, an effect that was markedly inhibited by pre-treatment with CAY10603. nih.gov
| Research Finding | Model System | Outcome of CAY10603 Treatment |
| Inhibition of TNF-α-induced caspase-3 activation | Human Pulmonary Artery Endothelial Cells (in vitro) | Blocked the activation of cleaved caspase-3 following a challenge with TNF-α. researchgate.net |
| Prevention of endotoxin-induced caspase-3 activation | Mouse Model of Endotoxemia (in vivo) | Significantly inhibited the activation of caspase-3 in lung tissues. nih.gov |
Attenuation of Lung Edema Formation
The inhibition of caspase-3 activation and the preservation of endothelial barrier integrity by CAY10603 directly contribute to its potential to attenuate the formation of lung edema. nih.gov Lung edema, the accumulation of fluid in the interstitial and alveolar spaces of the lungs, is a hallmark of acute lung injury and is often a consequence of increased vascular permeability. mdpi.com
In a mouse model of endotoxemia, which mimics aspects of acute inflammation and lung injury, HDAC6 inhibitors including CAY10603 were shown to prevent endotoxin-induced lung edema. nih.gov This therapeutic effect is closely associated with the compound's ability to maintain the expression of vascular endothelial-cadherin (VE-cadherin), a critical protein for the integrity of adherens junctions between endothelial cells. nih.gov By preventing the downregulation of VE-cadherin that is typically caused by inflammatory stimuli, CAY10603 helps to preserve the lung vascular barrier, thereby reducing fluid leakage into the lung tissue. nih.gov
The capacity of CAY10603 to modulate endothelial cell junction stability represents a promising approach for addressing inflammatory lung injury where endothelial dysfunction and subsequent edema are central pathological features. nih.gov
Research Methodologies and Investigative Approaches
In Vitro Experimental Models
In vitro studies utilizing various cell lines have been fundamental in elucidating the cellular effects of CAY10603. These models allow for controlled environments to assess the compound's impact on cellular processes and molecular pathways.
Cell Lines Utilized
A range of cell lines has been employed to study the effects of CAY10603, reflecting its investigation across different disease contexts. These include:
Pancreatic cancer cell lines: BxPC-3, HupT3, Mia Paca-2, Panc 04.03, and SU.86.86 cells have been used to assess the antiproliferative activity of CAY10603. medchemexpress.comselleckchem.comglpbio.commedchemexpress.comclinisciences.comarctomsci.com
Lung adenocarcinoma cell lines: A549 and HCC827 cells have been utilized to investigate the effects of CAY10603 on proliferation and apoptosis in lung cancer. glpbio.comresearchgate.netspandidos-publications.com Non-small cell lung cancer cells have also been used. glpbio.com
Human bronchial epithelial (HBE) cells: These cells have been used to study the molecular mechanisms of CAY10603, particularly in the context of cigarette smoke extract-induced effects. researchgate.netresearchgate.netresearchgate.net
Human kidney-2 (HK-2) cells: As a human proximal tubular epithelial cell line, HK-2 cells have been used to study the effects of CAY10603 in the context of kidney disease, including its impact on NLRP3 activation. researchgate.netfrontiersin.org
Immortalized bone marrow-derived macrophages (iBMDMs): These cells have been used to investigate the effects of CAY10603 on macrophage activation and inflammasome activity. researchgate.netfrontiersin.org
Glioblastoma (GBM) cell lines: Human GBM cell lines such as U87 and MGG8, along with immortalized human astrocytes (IHAs) as controls, have been used to evaluate the effects of CAY10603 alone and in combination with chemotherapy in both 2D and 3D cultures. nih.gov
Mouse B16-F10 cells: This melanoma cell line has been used to assess antiproliferative activity. medchemexpress.com
Endothelial cells and HPAECs (Human Pulmonary Artery Endothelial Cells): These cells have been used to study the effects of CAY10603 on TNF-α-induced caspase-3 activation and endothelial permeability. glpbio.com
Biochemical Assays for HDAC Activity and Selectivity
Biochemical assays are crucial for determining the inhibitory potency and selectivity of CAY10603 against various HDAC enzymes.
HDAC Inhibition Assays: Purified HDACs are incubated with a carboxyfluorescein (FAM)-labeled acetylated peptide substrate and the test compound (CAY10603). selleckchem.commedchemexpress.com The reactions are typically performed in HDAC assay buffer and terminated by the addition of a stop buffer containing SDS. selleckchem.commedchemexpress.com Substrate and product are separated electrophoretically, and fluorescence intensity is measured to determine the extent of deacetylation. selleckchem.commedchemexpress.com IC50 values are calculated using dose-response models. selleckchem.commedchemexpress.com CAY10603 has shown potent inhibitory activity against HDAC6 with an IC50 of 2 pM, demonstrating high selectivity (>200-fold) over other HDACs like HDAC1, HDAC2, HDAC3, HDAC8, and HDAC10, which have significantly higher IC50 values. medchemexpress.comselleckchem.commedchemexpress.comarctomsci.com
A data table summarizing the IC50 values of CAY10603 against various HDACs is presented below:
| HDAC Isoform | IC50 (nM) |
| HDAC6 | 0.002 |
| HDAC1 | 271 |
| HDAC2 | 252 |
| HDAC3 | 0.42 |
| HDAC8 | 6851 |
| HDAC10 | 90.7 |
Kinase Assay: While the primary focus for CAY10603 is HDAC inhibition, the term "Kinase Assay" is mentioned in the context of biochemical assays. medchemexpress.comselleckchem.commedchemexpress.com The provided details describe the HDAC inhibition assay protocol, suggesting that in this context, "Kinase Assay" might be a broader category that includes enzymatic activity assays like the HDAC inhibition assay. selleckchem.commedchemexpress.com The protocol involves incubating purified enzymes (HDACs) with a substrate and test compound, followed by product detection. selleckchem.commedchemexpress.com
Cellular Assays
Cellular assays are used to evaluate the biological effects of CAY10603 on live cells, such as their growth, viability, and death.
Cell proliferation assays: Assays such as the MTT assay and Cell Counting Kit-8 (CCK-8) assay are commonly used to measure the dose-dependent effect of CAY10603 on the viability and proliferation of various cell lines, including lung adenocarcinoma and pancreatic cancer cells. medchemexpress.comselleckchem.comglpbio.comclinisciences.comresearchgate.netspandidos-publications.com These assays typically involve treating cells with varying concentrations of CAY10603 for a specific duration (e.g., 48 or 72 hours) and then quantifying viable cells. medchemexpress.comselleckchem.comclinisciences.comspandidos-publications.com
Apoptosis detection: CAY10603 has been shown to induce apoptosis in cell lines like lung adenocarcinoma cells. medchemexpress.comglpbio.comspandidos-publications.comspandidos-publications.com Apoptosis is detected using methods such as Annexin V staining followed by flow cytometry analysis. spandidos-publications.comspandidos-publications.com Western blot is also used to detect key apoptotic markers like cleaved PARP, cleaved caspases (e.g., caspase 3), and changes in the levels of pro- and anti-apoptotic proteins. spandidos-publications.comspandidos-publications.com
Clone formation assays: This assay is used to assess the long-term effect of CAY10603 on the ability of cancer cells to form colonies. researchgate.netspandidos-publications.com Cells are seeded at a low density and treated with CAY10603, and after a period of incubation, the resulting colonies are stained and counted. researchgate.netspandidos-publications.com A significant decrease in clone numbers indicates that CAY10603 inhibits the reproductive integrity of the cells. researchgate.netspandidos-publications.com
Molecular Biology Techniques
Molecular biology techniques are employed to investigate the mechanisms by which CAY10603 exerts its effects at the molecular level, including changes in protein expression, post-translational modifications, and gene regulation.
Western blot: This technique is widely used to detect and quantify the expression levels of specific proteins and their phosphorylation status in cells treated with CAY10603. glpbio.comspandidos-publications.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.govspandidos-publications.comjsu-mse.comnih.gov It has been used to analyze the effects of CAY10603 on proteins involved in proliferation, apoptosis (e.g., PARP, caspases, Bid), signaling pathways (e.g., EGFR, AKT, ERK, Smad2, Smad3), epithelial-mesenchymal transition (EMT) markers, stemness markers, inflammasome components (e.g., NLRP3), and proteins related to kidney injury and unfolded protein response (UPR) like ATF6. glpbio.comspandidos-publications.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.govspandidos-publications.comjsu-mse.comnih.gov
Immunohistochemical staining: This technique is used to visualize the localization and expression levels of specific proteins in tissue samples. researchgate.netresearchgate.netnih.gov It has been applied to assess protein expression in kidney tissue from animal models treated with CAY10603, including markers for fibrosis (α-SMA) and macrophage infiltration (F4/80), as well as HDAC6 expression itself. researchgate.netnih.gov
ChIP-qPCR (Chromatin Immunoprecipitation followed by quantitative PCR): This technique is used to investigate the interaction of proteins, such as HDAC6, with specific DNA regions, such as gene promoters. researchgate.netnih.gov It can determine if CAY10603 treatment or HDAC6 inhibition affects the binding of HDAC6 or other proteins to target genes, providing insights into transcriptional regulation. researchgate.netnih.gov For example, ChIP-qPCR has been used to analyze the binding of HDAC6 to the Cldn6 promoter. researchgate.net
Co-immunoprecipitation: While not explicitly detailed for CAY10603 studies in the provided snippets, co-immunoprecipitation is a standard technique used in molecular biology to investigate protein-protein interactions. nih.gov Given CAY10603's role as an HDAC inhibitor, this technique could potentially be used to study how CAY10603 affects the formation or stability of protein complexes involving HDAC6 or its substrates.
In Vivo Animal Models
In vivo studies using animal models are essential for evaluating the systemic effects of CAY10603 and its potential therapeutic efficacy in a living organism.
Murine Models of Diabetic Kidney Disease (STZ-induced CD-1 mice)
Streptozotocin (STZ)-induced diabetic mouse models, particularly using CD-1 mice, have been utilized to investigate the effects of CAY10603 on diabetic kidney disease (DKD). researchgate.netjsu-mse.comnih.gov STZ is used to induce type 1 diabetes in mice by targeting pancreatic beta cells. jsu-mse.commdpi.com In these models, CAY10603 administration has been evaluated for its ability to alleviate renal dysfunction and pathological changes associated with DKD. researchgate.netjsu-mse.comnih.gov Assessments in these models include measuring indicators of renal function such as urine albumin-to-creatinine ratio (uACR), serum creatinine (B1669602), and blood urea (B33335) nitrogen (BUN). researchgate.netjsu-mse.comnih.govresearchgate.net Renal histology, including techniques like PAS staining and Masson staining, is performed to evaluate glomerular mesangial expansion, fibrosis, and tubular injury. researchgate.netjsu-mse.comresearchgate.net Immunohistochemical staining is also used to assess protein expression in kidney tissue. researchgate.netnih.gov Studies in these models have shown that CAY10603 can improve kidney function and histology in diabetic mice. researchgate.netjsu-mse.comresearchgate.net
Other murine models have also been used to study CAY10603, including a C57BL/6 mouse model of endotoxemia to investigate its effects on acute kidney injury (AKI) and lung edema, and adenine-induced nephropathy models for chronic kidney disease (CKD). glpbio.comnih.gov
Cigarette Smoke-induced COPD Mouse Models
CAY10603 has been investigated in cigarette smoke (CS)-induced mouse models of COPD to assess its protective effects against airway inflammation, emphysema, and remodeling. These studies often utilize male C57BL/6J mice exposed to cigarette smoke. nih.govresearchgate.netnih.govajou.ac.kr
Research findings indicate that CAY10603 treatment can attenuate various pathological features associated with CS-induced COPD. It has been shown to reduce inflammatory cell infiltration around the peribronchia and decrease the levels of inflammatory factors such as IL-6 and TNF-α in bronchoalveolar lavage fluid (BALF). nih.gov Furthermore, CAY10603 demonstrated protective effects against pulmonary emphysema, characterized by a decrease in the mean linear intercept (MLI) and an increase in the mean alveolar number (MAN) compared to control groups. researchgate.netmedchemexpress.com
Studies also suggest that CAY10603 can ameliorate small airway remodeling by regulating epithelial barrier dysfunction and potentially reversing epithelial-mesenchymal transition (EMT). nih.govresearchgate.netajou.ac.kr It has been observed to increase the expression of E-cadherin and tight junction proteins like ZO-1 and occludin, which are typically downregulated in CS-exposed models, while concurrently attenuating the increased expression of α-SMA. researchgate.netmedchemexpress.comnih.gov These effects are suggested to be mediated, at least in part, via the TGF-β1/Smad2/3 signaling pathway. researchgate.netajou.ac.krmedchemexpress.comnih.gov
Key findings in Cigarette Smoke-induced COPD Mouse Models:
| Pathological Feature | Effect of CAY10603 Treatment (vs. CS Group) |
| Airway Inflammation | Attenuated |
| Inflammatory Cell Infiltration | Reduced |
| BALF IL-6 Levels | Decreased |
| BALF TNF-α Levels | Decreased |
| Pulmonary Emphysema | Alleviated |
| Mean Linear Intercept (MLI) | Decreased |
| Mean Alveolar Number (MAN) | Increased |
| Small Airway Remodeling | Ameliorated |
| E-cadherin Expression | Increased |
| α-SMA Expression | Attenuated |
| ZO-1 Expression | Increased |
| Occludin Expression | Increased |
Endotoxemia Mouse Models (C57BL/6 mice)
The effects of CAY10603 have also been investigated in mouse models of endotoxemia, typically induced by the administration of lipopolysaccharide (LPS) in C57BL/6 mice. uni.lu These studies aim to evaluate the compound's potential in mitigating acute inflammation and associated vascular injury.
Research indicates that CAY10603 can inhibit endotoxin-induced caspase-3 activation in lung tissues. uni.lu Furthermore, it has been shown to block the downregulation of the adherens junction protein VE-Cadherin, which is often observed following endotoxin (B1171834) challenge. uni.lu CAY10603 treatment also significantly inhibited endotoxin-induced lung edema formation, suggesting a protective effect against increased lung vascular permeability in this model. uni.lu
Key findings in Endotoxemia Mouse Models:
| Pathological Feature | Effect of CAY10603 Treatment (vs. LPS Group) |
| Lung Caspase-3 Activation | Inhibited |
| Lung VE-Cadherin Expression | Downregulation Blocked |
| Lung Edema Formation | Significantly Inhibited |
| Lung Vascular Permeability | Reduced |
Melanoma Tumor Models
Investigations into the role of HDAC6 inhibitors, the class of compounds to which CAY10603 belongs, have been conducted in melanoma tumor models. While some studies specifically mention other selective HDAC6 inhibitors like Nexturastat A in combination with immunotherapy in syngeneic melanoma models, the direct application and specific findings for CAY10603 alone or in combination within these models were not explicitly detailed in the provided snippets. uniprot.orgrndsystems.comsinobiological.com However, the broader research on HDAC6 inhibition in melanoma suggests potential avenues for investigation, including effects on tumor growth and the modulation of the tumor microenvironment, such as influencing immune cell infiltration and the phenotype of macrophages. uniprot.orgrndsystems.com
Evaluation of Pathological Changes (e.g., H&E staining, Masson's trichrome staining)
Histological evaluation techniques, such as Hematoxylin and Eosin (H&E) staining and Masson's trichrome staining, are integral to assessing pathological changes in preclinical models and have been employed in studies involving CAY10603. nih.govresearchgate.netajou.ac.kr
In the context of cigarette smoke-induced COPD mouse models, H&E staining was used to evaluate the severity of pulmonary emphysema by examining alveolar structure and inflammatory cell infiltration. nih.govresearchgate.netajou.ac.kr Masson's trichrome staining was utilized to assess collagen deposition and fibrosis, which are indicative of airway remodeling. nih.govresearchgate.netajou.ac.kr These staining methods provided visual and quantifiable evidence of the protective effects of CAY10603 on lung tissue morphology and the extent of inflammatory and fibrotic changes. H&E staining has also been used to evaluate tubular damage in kidney injury models. medchemexpress.com
Computational and Systems Biology Approaches
Based on the available search information, specific research detailing the application of computational or systems biology approaches specifically for the study of CAY10603 was not identified. While these methodologies are increasingly used in drug discovery and understanding biological systems, the provided sources did not describe their use in the investigation of CAY10603's properties or mechanisms of action.
Connectivity Map (CMap) Analysis for Drug Repurposing
Connectivity Map (CMap) is a powerful database and computational tool utilized in drug repurposing studies. It works by comparing gene expression profiles induced by small molecules with those associated with various disease states or biological conditions. The principle behind CMap analysis is that compounds inducing similar gene expression signatures may share similar mechanisms of action, while those inducing opposing signatures might have therapeutic potential to reverse the disease state. oup.commdpi.comroyalsocietypublishing.org
CAY10603 has been identified as a potential therapeutic agent through CMap analysis in several contexts. In one study focusing on diabetic nephropathy (DN), CMap analysis was performed using transcriptomic data from renal tubulointerstitial components of patients with DN. This analysis aimed to discover potential drugs that could reverse the observed transcriptomic signatures. CAY10603, a specific inhibitor of HDAC6, was identified as a potential candidate capable of significantly reversing the altered genes in the tubulointerstitial compartment. researchgate.netresearchgate.netresearchgate.net This suggests that CAY10603 could potentially counteract the gene expression changes associated with diabetic kidney disease.
Furthermore, CMap analysis has also implicated CAY10603 (also known as ISOX) as a potential therapeutic agent for colon cancer. mdpi.com By inputting upregulated and downregulated differentially expressed genes from colon cancer datasets into the CMap database, researchers identified compounds, including CAY10603, with significant negative enrichment scores, suggesting their potential to reverse the disease-associated gene expression profile. mdpi.com
These findings highlight the utility of CMap analysis in identifying CAY10603 as a candidate for drug repurposing in diseases characterized by specific gene expression patterns, such as diabetic nephropathy and colon cancer.
Molecular Docking and Structural Insights
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method helps in understanding the binding affinity, interaction modes, and structural insights into how a compound interacts with its biological target.
Molecular docking studies have been extensively applied to investigate the interaction of CAY10603 with its primary target, histone deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm and possessing two functional catalytic domains, DD1 and DD2. nih.govtandfonline.comnih.gov While the full 3D structure of human HDAC6 had not been fully elucidated in some earlier studies, computational modeling procedures were utilized to create models of its catalytic domains for docking simulations. nih.govtandfonline.comnih.gov
Docking calculations with CAY10603 and the catalytic domain 2 (DD2) of HDAC6 have revealed that CAY10603 binds at the DD2 binding site. nih.govtandfonline.comnih.gov These studies have shown that CAY10603 maintains a consistent binding mode within the active site during molecular dynamic simulations. nih.gov The results of these docking studies provide structural information about the molecular flexibility of HDAC6 and the map of interactions between CAY10603 and DD2. nih.govtandfonline.comnih.gov
Further structural insights from molecular docking studies comparing CAY10603 with other compounds have indicated similar interactions with key catalytic residues in HDAC6. researchgate.net Specific interactions with residues such as PRO464 and HIS462 have been noted, which are considered specific to HDAC6. researchgate.net These interactions are thought to contribute to CAY10603's high specificity and binding affinity for HDAC6. researchgate.net
Beyond HDAC6, molecular docking results have also suggested that CAY10603 may exhibit high binding activity to CHI3L1, a protein implicated in osteoarthritis. researchgate.netresearchgate.netscilit.com This finding, derived from molecular docking, suggests a potential interaction that warrants further investigation in the context of osteoarthritis treatment.
Future Directions and Emerging Research Avenues
Further Elucidation of Comprehensive Molecular Signaling Networks Modulated by CAY10603
While CAY10603 is recognized as a potent and selective HDAC6 inhibitor, further research is needed to fully map the complex molecular signaling networks it modulates. HDAC6 targets both histone and non-histone proteins in the cytoplasm, influencing various cellular processes. stemcell.comnih.gov Understanding the complete spectrum of these interactions and downstream effects is crucial.
Studies have shown that CAY10603 can influence pathways related to cell proliferation, apoptosis, DNA repair, and cell cycle arrest. For instance, in lung adenocarcinoma cells, CAY10603 treatment downregulated EGFR protein levels and inhibited the EGFR signaling pathway. spandidos-publications.comspandidos-publications.com In meningioma cells, combination therapy with CAY10603 and radiation induced DNA damage and increased G2/M arrest. nih.govnih.gov Research also indicates that CAY10603 can affect chaperone-mediated autophagy pathways, as observed in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), where it downregulated levels of Hsc70 and LAMP-2A. frontiersin.orgresearchgate.net
Future research should focus on:
Identifying novel non-histone substrates of HDAC6 that are affected by CAY10603 inhibition.
Detailed mapping of the downstream signaling cascades initiated or altered by CAY10603 in various cell types and disease contexts.
Investigating the interplay between HDAC6 inhibition by CAY10603 and other key cellular processes like protein ubiquitination and acetylation, which are also influenced by HDAC6. nih.gov
Exploration of CAY10603 in Other Disease Contexts (e.g., neurodegenerative disorders, immune system disorders, specific cancer types)
The potential therapeutic applications of CAY10603 extend beyond the currently studied areas. Given the diverse roles of HDAC6 in cellular function, CAY10603 is being explored in various disease models.
Neurodegenerative Disorders: HDAC6 is implicated in neurodegenerative diseases like Parkinson's disease due to its role in regulating the acetylation of cytoplasmic proteins like α-tubulin and its association with α-synuclein accumulation. researchgate.netresearchgate.netresearchgate.net CAY10603, as a selective HDAC6 inhibitor, is being investigated for its potential to restore acetylation balance and provide neuroprotection. researchgate.netresearchgate.net Studies using lactoferrin-decorated nanoparticles loaded with CAY10603 have shown enhanced blood-brain barrier crossing and brain accumulation, leading to neuroprotection in a methamphetamine-induced PD model. researchgate.netresearchgate.net Further research is needed to explore its efficacy in other neurodegenerative conditions and optimize delivery methods to the central nervous system.
Immune System Disorders: HDAC6 plays a vital role in regulating inflammatory cells and cytokines. nih.gov Inhibition of HDAC6 has shown efficacy in preclinical models of various inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus. mdpi.com CAY10603 has been shown to inhibit proliferation and inflammation in RA-FLS and ameliorate arthritis symptoms in collagen-induced arthritis mice by inhibiting chaperone-mediated autophagy. frontiersin.org The potential of CAY10603 in modulating immune responses and its therapeutic value in a broader range of immune system disorders warrant further investigation.
Specific Cancer Types: Beyond lung adenocarcinoma, pancreatic cancer, and meningioma where CAY10603 has shown activity stemcell.commedchemexpress.comspandidos-publications.comspandidos-publications.comnih.govnih.govaacrjournals.org, its potential in other cancer types is being explored. HDAC6 is often overexpressed in various cancers and contributes to tumor growth and resistance. nih.goveurekalert.org Studies are investigating CAY10603 in glioblastoma multiforme (GBM), where it inhibited cell survival and induced apoptosis in GBM cells and stem cell-like spheroids. aacrjournals.org Its effects on other specific cancer types and the underlying mechanisms require further detailed research.
Other Diseases: CAY10603 has also shown potential in ameliorating diabetic kidney disease by suppressing NLRP3 inflammasome activation researchgate.net and improving cigarette smoke-induced small airway remodeling by regulating epithelial barrier dysfunction and reversing EMT nih.gov. Its role in conditions like renal fibrosis and diabetic retinopathy is also being investigated. bmbreports.orgphysiology.orgmdpi.com
Development of CAY10603-based Combination Therapies
Combining CAY10603 with other therapeutic agents is a promising strategy to enhance efficacy and overcome potential resistance mechanisms. Preclinical studies have demonstrated synergistic effects when CAY10603 is used in combination with other treatments.
In lung adenocarcinoma cells, CAY10603 synergized with gefitinib (B1684475), an EGFR-TKI, to induce apoptosis, partly by destabilizing EGFR. spandidos-publications.comspandidos-publications.com This suggests a potential strategy to overcome gefitinib resistance. spandidos-publications.comspandidos-publications.com
In meningioma cells, combination treatment of CAY10603 with radiation therapy synergistically decreased tumor cell survival, induced DNA damage, and increased G2/M arrest. nih.govnih.govresearchgate.net This indicates its potential as a radiosensitizer.
Research is also exploring combinations of HDAC inhibitors, including CAY10603, with other targeted therapies such as HSP90 inhibitors and TRAP1 inhibitors in triple-negative breast cancer to suppress the hypoxia pathway. aacrjournals.org
Future research should focus on:
Identifying optimal combination partners for CAY10603 in various disease settings based on synergistic molecular mechanisms.
Evaluating the efficacy of these combinations in preclinical models.
Investigating the potential for reduced toxicity with combination approaches, allowing for lower doses of individual agents.
Investigation of CAY10603 Derivatives and Analogs with Improved Efficacy or Selectivity
While CAY10603 is a potent and selective HDAC6 inhibitor, its clinical application may be limited by factors such as poor water solubility and a short biological half-life. researchgate.netresearchgate.netresearchgate.net The development of derivatives and analogs with improved pharmacokinetic properties, enhanced efficacy, or even greater selectivity for HDAC6 is a critical area of future research.
Designing new compounds based on the structure of CAY10603 could lead to agents with:
Improved solubility and stability, leading to better bioavailability.
Enhanced potency or selectivity for HDAC6, potentially reducing off-target effects.
Modified properties for targeted delivery to specific tissues or cells, such as the brain. researchgate.netresearchgate.net
Structure-activity relationship studies and medicinal chemistry efforts are essential to synthesize and evaluate novel CAY10603 analogs. researchgate.netmdpi.com
Translational Research and Preclinical Development for Clinical Applications
Translating the promising preclinical findings of CAY10603 into clinical applications requires rigorous translational research and further preclinical development. This involves several key steps:
Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand how CAY10603 and its potential derivatives are absorbed, distributed, metabolized, and excreted in biological systems. researchgate.net Pharmacodynamic studies will further elucidate the relationship between drug exposure and its effects on relevant biomarkers and disease progression.
Toxicology and Safety Assessments: Although HDAC6 inhibitors are generally considered to have a better safety profile than pan-HDAC inhibitors, comprehensive toxicology studies are necessary to evaluate the safety of CAY10603 and its analogs at potential therapeutic doses. mdpi.com
Formulation Development: Optimizing the formulation of CAY10603 is crucial to address challenges like poor water solubility and improve delivery. Approaches like nanoparticle encapsulation are being explored. researchgate.netresearchgate.net
Identification of Predictive Biomarkers: Research to identify biomarkers that can predict patient response to CAY10603 therapy would be invaluable for patient stratification in future clinical trials.
Preclinical Efficacy Studies in Relevant Animal Models: Further studies in well-characterized animal models that closely mimic human diseases are essential to confirm the efficacy of CAY10603 and its combinations and to determine optimal dosing regimens.
Successful completion of these preclinical stages is necessary before CAY10603 or its derivatives can advance to human clinical trials.
Q & A
What is the molecular mechanism of CAY10603 as an HDAC6 inhibitor, and how does its selectivity compare to other HDAC inhibitors?
CAY10603 is a potent, selective HDAC6 inhibitor with an IC50 of 2 pM, exhibiting >200-fold selectivity over other HDAC isoforms (e.g., HDAC1/3) . Its mechanism involves binding to the catalytic domain of HDAC6, disrupting deacetylation of non-histone substrates like α-tubulin, which regulates cellular processes such as cytoskeletal dynamics and protein trafficking . Selectivity is validated via structural studies comparing HDAC6 inhibitors (e.g., Tubastatin A, Nexturastat), where CAY10603 shows higher affinity due to interactions with specific residues in HDAC6’s zinc-binding domain .
Methodological Insight : Use in vitro enzymatic assays (e.g., fluorometric HDAC activity kits) to quantify isoform-specific inhibition. Pair with molecular docking simulations to analyze binding interactions, as demonstrated in structural studies .
How does CAY10603 mitigate diabetic kidney disease (DKD) at the molecular and histological levels?
In STZ-induced diabetic mice, CAY10603 reduces renal fibrosis by suppressing collagen deposition (quantified via Masson’s trichrome staining) and α-SMA expression (a marker of activated fibroblasts) . It also inhibits NLRP3 inflammasome activation, lowering pro-inflammatory cytokines (IL-1β, IL-18) and macrophage infiltration (F4/80+ cells) . Histopathological analysis reveals attenuated glomerulosclerosis and tubular injury in treated groups compared to controls .
Methodological Insight : Combine immunohistochemistry (e.g., α-SMA, F4/80 staining) with quantitative image analysis tools (e.g., ImageJ) to assess fibrosis and inflammation. Validate inflammasome suppression via Western blotting for NLRP3, caspase-1, and ASC .
What experimental models are optimal for studying CAY10603’s efficacy in cancer research?
- In vitro : Lung adenocarcinoma (A549, HCC827 cells) treated with CAY10603 (dose range: 1–10 µM) show dose-dependent growth inhibition via apoptosis (Annexin V/PI staining) and altered Bcl-2/caspase-3/9 expression .
- In vivo : Xenograft models (e.g., MDA-MB-231 breast cancer) reveal CAY10603’s ability to suppress tumor growth under hypoxic conditions by downregulating HIF-1α .
Methodological Insight : Use CCK-8/EdU assays for proliferation and flow cytometry for apoptosis. For hypoxia studies, employ hypoxia chambers and validate HIF-1α via ELISA or qPCR .
How does CAY10603 address contradictions in efficacy across different disease models?
While CAY10603 reduces endothelial permeability in lung injury models (e.g., TNF-α-induced caspase-3 activation) , its efficacy in cancer varies. For example, in TNBC, CAY10603 synergizes with chemotherapy, but in cetuximab-resistant cancers, structural similarities (via PCA analysis) do not guarantee functional overlap due to differing IC50 values .
Methodological Insight : Perform comparative dose-response studies (IC50 curves) across cell lines. Use transcriptomic profiling (RNA-seq) to identify context-dependent pathways (e.g., NF-κB vs. NLRP3) .
What advanced techniques validate CAY10603’s anti-inflammatory effects in autoimmune diseases like rheumatoid arthritis (RA)?
In RA fibroblast-like synoviocytes (RA-FLS), CAY10603 (10 µM) suppresses proliferation (CCK-8/EdU assays) and reduces TNF-α/IL-6 secretion (ELISA) . It inhibits chaperone-mediated autophagy (CMA) by downregulating Hsc70/LAMP-2A and reduces LC3B/p62 autophagic flux via Western blotting .
Methodological Insight : Combine confocal microscopy (e.g., ZO-1/VE-cadherin staining) with CMA pathway analysis (Hsc70/LAMP-2A colocalization) to study endothelial barrier integrity .
How can researchers resolve discrepancies in HDAC6 inhibitor efficacy between in vitro and in vivo studies?
Discrepancies often arise from bioavailability or off-target effects. For CAY10603, in vivo studies in cigarette smoke-induced airway remodeling show efficacy at 5 mg/kg (alternate-day dosing), validated via lung histopathology and collagen quantification . Contrastingly, in vitro models may overlook pharmacokinetic factors like tissue penetration.
Methodological Insight : Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and pair with pharmacodynamic markers (e.g., acetylated tubulin levels) to bridge in vitro and in vivo results .
What are the limitations of current CAY10603 research, and how can they be addressed?
- Limitations : Most studies focus on single-disease models, overlooking cross-pathway interactions (e.g., NF-κB and NLRP3 crosstalk).
- Solutions : Use multi-omics approaches (proteomics, metabolomics) to map HDAC6’s role in interconnected pathways. For example, CAY10603’s dual inhibition of NF-κB and NLRP3 in diabetic retinopathy models provides a template .
Methodological Insight : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to high-throughput datasets to identify novel targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
